

Application Note: FTIR Analysis of 2,3,4-Trifluorophenylacetic Acid

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Compound of Interest

Compound Name: *2,3,4-Trifluorophenylacetic acid*

Cat. No.: *B1303383*

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AN-FTIR-001

Abstract

This application note provides a detailed overview of the functional group analysis of **2,3,4-Trifluorophenylacetic acid** using Fourier Transform Infrared (FTIR) spectroscopy. The characteristic vibrational frequencies of the carboxylic acid, trifluorinated aromatic ring, and methylene functional groups are discussed. This document is intended for researchers, scientists, and drug development professionals who utilize FTIR spectroscopy for the structural elucidation and quality control of fluorinated pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Introduction

2,3,4-Trifluorophenylacetic acid is a fluorinated aromatic carboxylic acid derivative. Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and altered acidity. FTIR spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the key functional groups within a molecule, making it an invaluable tool for confirming the identity and purity of compounds like **2,3,4-Trifluorophenylacetic acid**.^{[1][2]} Each functional group has a characteristic absorption frequency in the infrared spectrum, which acts as a molecular "fingerprint".^[3]

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm^{-1}). The position, intensity, and shape of the absorption bands provide detailed information about the molecular structure of the analyte.^{[2][3]}

Functional Group Analysis of 2,3,4-Trifluorophenylacetic Acid

The structure of **2,3,4-Trifluorophenylacetic acid** contains several key functional groups, each with distinct vibrational modes that are identifiable in an FTIR spectrum.

- Carboxylic Acid Group (-COOH):
 - O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This results in a very broad and strong absorption band for the O-H stretching vibration, which can be observed between 2500 and 3300 cm^{-1} .^{[4][5]} This broad peak often overlaps with C-H stretching vibrations.
 - C=O Stretch: The carbonyl (C=O) stretching vibration of a saturated, dimeric carboxylic acid gives rise to a very strong and sharp absorption band, typically found around 1710 cm^{-1} .^{[6][7]} Conjugation with the aromatic ring can slightly lower this frequency.
 - C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations are coupled and appear in the fingerprint region. A strong C-O stretching band is expected between 1210-1320 cm^{-1} , while O-H out-of-plane bending produces a broad band around 910-950 cm^{-1} .^[5]
- Trifluorinated Aromatic Ring:
 - Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring typically appear at wavenumbers just above 3000 cm^{-1} , often around 3030 cm^{-1} .^{[8][9]}
 - C=C Ring Stretch: The stretching vibrations within the aromatic ring produce a series of characteristic bands of variable intensity in the 1450-1600 cm^{-1} region.^{[8][9]} Two common bands appear near 1500 and 1600 cm^{-1} .

- C-F Stretch: The carbon-fluorine bonds give rise to very strong and characteristic absorption bands. Aromatic C-F stretching vibrations are typically found in the 1100-1400 cm^{-1} range.[10] The presence of multiple fluorine atoms will likely result in several strong bands in this region.
- C-H Out-of-Plane Bending: The out-of-plane bending of the aromatic C-H bonds gives rise to strong absorptions in the 650-900 cm^{-1} region. The exact position is highly indicative of the substitution pattern on the benzene ring.[11]

- Methylene Group (-CH₂-):
 - C-H Stretch: The methylene group attached to the carboxylic acid will exhibit symmetric and asymmetric C-H stretching vibrations. These bands are typically found just below 3000 cm^{-1} , in the range of 2850-2960 cm^{-1} .

Data Presentation: Expected FTIR Absorption Bands

The following table summarizes the expected vibrational frequencies for the functional groups in **2,3,4-Trifluorophenylacetic acid**.

Wavenumber Range (cm ⁻¹)	Functional Group	Vibrational Mode	Expected Intensity
3300 - 2500	Carboxylic Acid	O-H Stretch (H-bonded)	Strong, Very Broad
~3030	Aromatic Ring	C-H Stretch	Weak to Medium
2960 - 2850	Methylene	C-H Asymmetric & Symmetric	Medium
1760 - 1690	Carboxylic Acid	C=O Stretch	Strong, Sharp
1600 - 1450	Aromatic Ring	C=C Ring Stretch	Medium to Strong
1400 - 1100	Aryl Fluoride	C-F Stretch	Very Strong
1320 - 1210	Carboxylic Acid	C-O Stretch	Strong
950 - 910	Carboxylic Acid	O-H Out-of-Plane Bend	Medium, Broad
900 - 650	Aromatic Ring	C-H Out-of-Plane Bend	Strong

Protocol: FTIR Analysis of 2,3,4-Trifluorophenylacetic Acid

SOP-FTIR-001

Objective

To obtain a high-quality Fourier Transform Infrared (FTIR) transmission spectrum of solid **2,3,4-Trifluorophenylacetic acid** for functional group identification using the potassium bromide (KBr) pellet technique.

Materials and Equipment

- **2,3,4-Trifluorophenylacetic acid** (solid sample)
- FTIR-grade Potassium Bromide (KBr), desiccated

- Agate mortar and pestle
- Spatula
- Hydraulic press with pellet-forming die set
- Analytical balance (readable to 0.1 mg)
- FTIR Spectrometer with a sample holder for pellets
- Nitrogen purge or desiccated air supply for the spectrometer

Experimental Procedure

3.1. Sample Preparation (KBr Pellet)

- Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Cool to room temperature in a desiccator before use. Moisture can cause significant interference in the O-H stretching region of the spectrum.
- Weighing: Weigh approximately 1-2 mg of the **2,3,4-Trifluorophenylacetic acid** sample and 150-200 mg of the dried KBr. The sample-to-KBr ratio should be approximately 1:100.
- Grinding: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture gently at first to break up larger crystals, then grind vigorously for 3-5 minutes until the mixture is a fine, homogeneous powder with a consistent, flour-like texture. Proper grinding is crucial to minimize light scattering and produce a high-quality spectrum.
- Pellet Pressing:
 - Carefully transfer a portion of the powdered mixture into the pellet die.
 - Distribute the powder evenly across the die surface.
 - Assemble the die and place it in the hydraulic press.
 - Apply pressure (typically 7-10 tons) for 1-2 minutes.
 - Slowly release the pressure and carefully disassemble the die.

- The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor grinding or moisture contamination.

3.2. Spectrum Acquisition

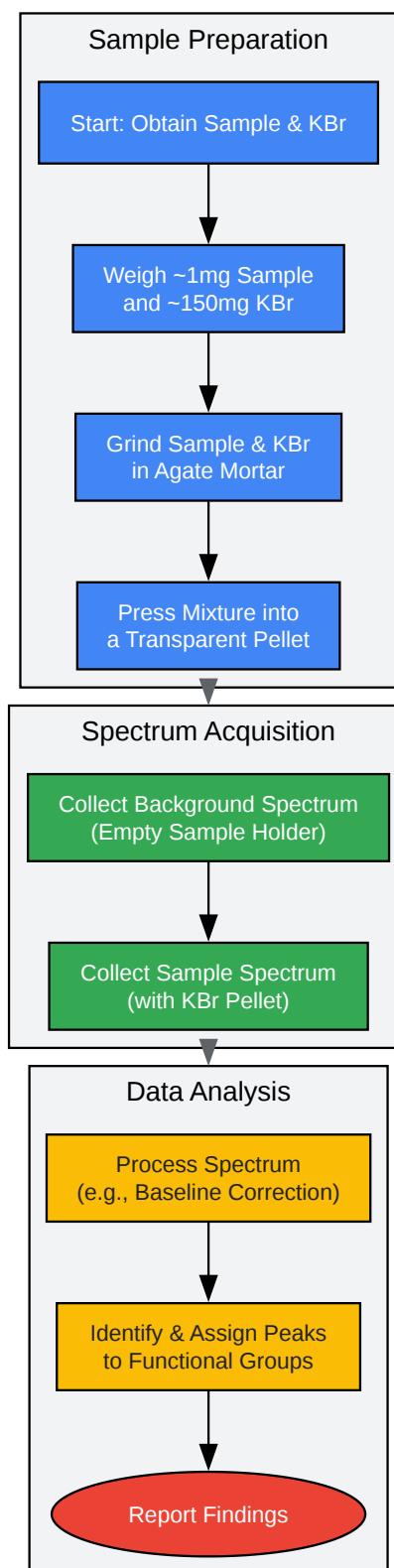
- Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Allow the instrument to purge for at least 15 minutes to minimize atmospheric CO₂ and H₂O interference. Collect a background spectrum. This will be automatically subtracted from the sample spectrum.
- Sample Spectrum: Place the KBr pellet containing the sample into the appropriate holder in the spectrometer's sample compartment.
- Data Collection: Collect the sample spectrum. Typical parameters include:
 - Scan Range: 4000 - 400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16-32 (to improve signal-to-noise ratio)
- Data Processing:
 - The acquired spectrum should be displayed in absorbance or % transmittance mode.
 - Perform a baseline correction if necessary to ensure the baseline is flat.
 - Use the software's peak-picking tool to identify and label the wavenumbers of the major absorption bands.

Safety Precautions

- Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.
- Handle **2,3,4-Trifluorophenylacetic acid** in a well-ventilated area or a fume hood.

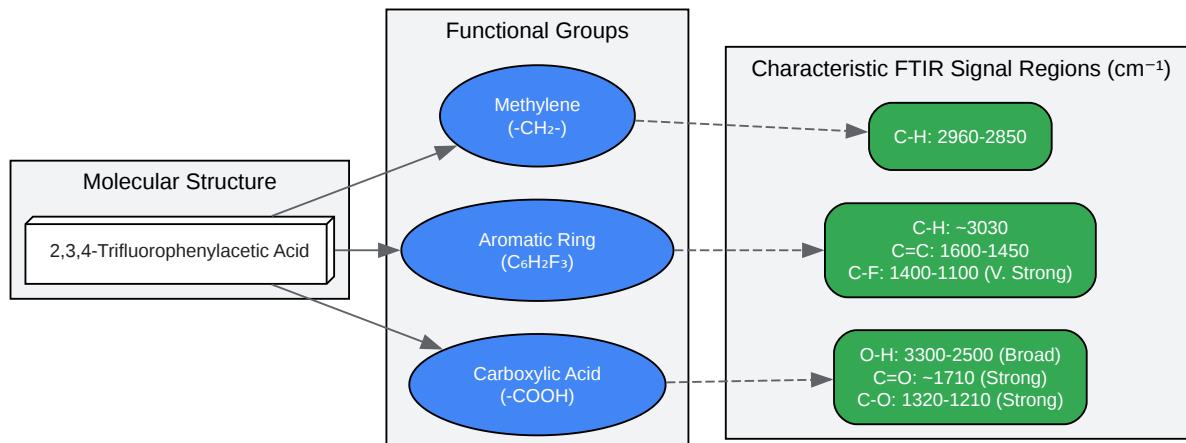
- Operate the hydraulic press according to the manufacturer's instructions, paying close attention to pressure limits.

Visualizations



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Caption: Experimental workflow for FTIR analysis of **2,3,4-Trifluorophenylacetic acid**.



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Caption: Logical relationship of functional groups to their FTIR signals.

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